molecular formula C13H19NO4 B3145681 Boc-2,5-dihydro-D-phenylglycine CAS No. 57872-59-0

Boc-2,5-dihydro-D-phenylglycine

Cat. No.: B3145681
CAS No.: 57872-59-0
M. Wt: 253.29 g/mol
InChI Key: VAJQVCXAZPZIGP-SNVBAGLBSA-N
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Description

Boc-2,5-dihydro-D-phenylglycine is a derivative of glycine, an amino acid, and is commonly used in proteomics research. The compound has the molecular formula C13H19NO4 and a molecular weight of 253.3 g/mol . It is known for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2,5-dihydro-D-phenylglycine typically involves the protection of the amino group of 2,5-dihydro-D-phenylglycine with a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-2,5-dihydro-D-phenylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Boc-2,5-dihydro-D-phenylglycine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving NMDA receptors and their antagonists.

    Medicine: Research into its potential therapeutic effects, particularly in neurological disorders, is ongoing.

    Industry: It is used in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

Boc-2,5-dihydro-D-phenylglycine exerts its effects primarily by acting as an NMDA receptor antagonist. This means it binds to NMDA receptors in the brain, inhibiting their activity. The inhibition of these receptors can modulate synaptic plasticity and neurotransmission, which are crucial for learning and memory processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and its role as an NMDA receptor antagonist. This makes it particularly valuable in neurological research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-2-cyclohexa-1,4-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJQVCXAZPZIGP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CCC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CCC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Boc-2,5-dihydro-D-phenylglycine
Boc-2,5-dihydro-D-phenylglycine
Boc-2,5-dihydro-D-phenylglycine
Boc-2,5-dihydro-D-phenylglycine
Boc-2,5-dihydro-D-phenylglycine
Boc-2,5-dihydro-D-phenylglycine

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